molecular formula C35H25ClN2O6 B12012862 [3-benzoyloxy-4-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] benzoate CAS No. 769148-23-4

[3-benzoyloxy-4-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] benzoate

Cat. No.: B12012862
CAS No.: 769148-23-4
M. Wt: 605.0 g/mol
InChI Key: DBDAWDPRDHGMND-SEBMTOOBSA-N
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Description

[3-benzoyloxy-4-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] benzoate is a complex organic compound that belongs to the class of benzoate esters This compound is characterized by its intricate structure, which includes multiple benzoyloxy and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-benzoyloxy-4-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Benzoyloxy Group: This step involves the esterification of benzoic acid with an appropriate alcohol under acidic conditions.

    Introduction of the Chlorophenyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where chlorobenzene is reacted with a suitable acyl chloride in the presence of a Lewis acid catalyst.

    Hydrazinylidene Formation: The hydrazine derivative is synthesized by reacting hydrazine with an appropriate aldehyde or ketone.

    Final Coupling: The final step involves coupling the intermediate compounds under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, [3-benzoyloxy-4-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] benzoate is used as a precursor in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medical research, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Its interactions with enzymes and receptors are of particular interest.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of [3-benzoyloxy-4-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Phenyl Benzoate: A simpler ester with similar structural features but lacking the chlorophenyl and hydrazinylidene groups.

    4-Methoxyphenyl Benzoate: Similar in structure but with a methoxy group instead of a chlorophenyl group.

    4-Chlorophenyl Benzoate: Contains the chlorophenyl group but lacks the hydrazinylidene and additional benzoyloxy groups.

Uniqueness

What sets [3-benzoyloxy-4-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] benzoate apart is its complex structure, which provides multiple sites for chemical modification and interaction with biological targets

Properties

CAS No.

769148-23-4

Molecular Formula

C35H25ClN2O6

Molecular Weight

605.0 g/mol

IUPAC Name

[3-benzoyloxy-4-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C35H25ClN2O6/c36-29-16-11-24(12-17-29)23-42-30-18-13-25(14-19-30)33(39)38-37-22-28-15-20-31(43-34(40)26-7-3-1-4-8-26)21-32(28)44-35(41)27-9-5-2-6-10-27/h1-22H,23H2,(H,38,39)/b37-22+

InChI Key

DBDAWDPRDHGMND-SEBMTOOBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)OC(=O)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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